carbamato de etilo (4-nitrofenil)

Descripción general

Descripción

P-Nitrophenylurethane is a chemical compound that falls under the category of nitroaromatics. It is characterized by the presence of a urethane linkage . It is used in various industrial applications, including the synthesis of many products such as pesticides, herbicides, petrochemicals, explosives, pharmaceuticals, synthetic dyes .

Synthesis Analysis

The synthesis of p-Nitrophenylurethane and similar compounds often involves complex chemical reactions. For instance, the synthesis of p-nitroaniline, a related compound, involves preparing acetophenone oxime from acetophenone. Oximes are highly crystalline, featuring a carbon-nitrogen double bond with an OH group on the nitrogen atom .Molecular Structure Analysis

The molecular structure of p-Nitrophenylurethane can be determined using various techniques. One such technique is 3D electron diffraction (3D ED)/Micro electron diffraction (MicroED), which has extended the limits of crystallography by enabling the determination of three-dimensional molecular structures from sub-μm microcrystals .Chemical Reactions Analysis

The chemical reactions involving p-Nitrophenylurethane can be complex. For example, nitroaromatics like p-Nitrophenylurethane participate in the synthesis of many industrial products. They appear in the degradation of pesticides such as parathion and nitrofen . More detailed analysis would require specific reaction conditions and reactants .Physical And Chemical Properties Analysis

P-Nitrophenylurethane, like other nitroaromatics, has specific physical and chemical properties. For instance, it has a density of 1.3±0.1 g/cm^3, a boiling point of 295.4±23.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C .Aplicaciones Científicas De Investigación

Carbamato de etilo (4-nitrofenil): Un análisis exhaustivo de las aplicaciones de la investigación científica

Grupos protectores ortogonales lábiles a la base: El carbamato de etilo (4-nitrofenil) actúa como un grupo protector ortogonal lábil a la base en la química sintética. Esto significa que puede eliminarse selectivamente en condiciones básicas suaves sin afectar a otros grupos funcionales sensibles en la molécula. Esta propiedad es particularmente útil en síntesis orgánicas de varios pasos donde se requiere la desprotección selectiva .

Actividad antimicrobiana: Este compuesto ha mostrado ser prometedor como agente antimicrobiano. Se ha probado contra varios cultivos bacterianos, demostrando su eficacia a diferentes concentraciones. Su potencial como candidato antifúngico y antibacteriano lo convierte en un tema de interés en el desarrollo de nuevos agentes terapéuticos .

Investigación del cáncer: En la investigación del cáncer, el carbamato de etilo (4-nitrofenil) se ha explorado por su capacidad para matar selectivamente las células madre cancerosas y suprimir el cáncer a través de la muerte celular dependiente de la autofagia en las células cancerosas HeLa. Esto destaca su posible papel en el desarrollo de nuevas terapias contra el cáncer .

Diseño de fármacos y química medicinal: La funcionalidad carbamato de este compuesto permite la modulación de las interacciones inter e intramoleculares con las enzimas o receptores diana, lo cual es una característica valiosa en el diseño de fármacos. Impone una restricción conformacional, que puede ser ventajosa para la especificidad y eficacia de los agentes farmacéuticos .

Aplicaciones espectrofotométricas: Debido a sus propiedades químicas únicas, el carbamato de etilo (4-nitrofenil) puede utilizarse en métodos espectrofotométricos para fines analíticos. Su estabilidad bajo ciertas condiciones y su reactividad bajo otras lo hacen adecuado para su uso como estándar o reactivo en diversas técnicas analíticas .

Safety and Hazards

Mecanismo De Acción

Target of Action

Ethyl (4-nitrophenyl)carbamate, also known as p-Nitrophenylurethane or ethyl N-(4-nitrophenyl)carbamate, is a type of carbamate compound . The primary targets of this compound are certain types of bacteria and fungi, including Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, Aspergillus niger, Aspergillus flavus, and Rhizopus arrhizus . These organisms play various roles in human health and the environment, and their growth can be inhibited by the action of ethyl (4-nitrophenyl)carbamate .

Mode of Action

The interaction of ethyl (4-nitrophenyl)carbamate with its targets involves the inhibition of key enzymes within the target organisms . The compound exhibits significant binding modes with high dock scores against DNA Gyrase A, an enzyme involved in DNA replication and transcription . This interaction disrupts the normal functioning of the target organisms, leading to their inhibition or death .

Biochemical Pathways

The action of ethyl (4-nitrophenyl)carbamate affects several biochemical pathways within the target organisms. By inhibiting DNA Gyrase A, the compound disrupts DNA replication and transcription, which are essential processes for the growth and survival of the organisms . The downstream effects of this disruption include the inhibition of cell division and protein synthesis, leading to the death of the organisms .

Pharmacokinetics

Carbamates in general are known for their chemical stability and capability to permeate cell membranes . These properties suggest that ethyl (4-nitrophenyl)carbamate could potentially be well absorbed and distributed within the body, metabolized to exert its action, and then excreted

Result of Action

The molecular and cellular effects of ethyl (4-nitrophenyl)carbamate’s action include the disruption of DNA replication and transcription, inhibition of cell division and protein synthesis, and ultimately, the death of the target organisms . These effects result in the compound’s antimicrobial and antifungal activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of ethyl (4-nitrophenyl)carbamate. For instance, the compound’s antimicrobial and antifungal activities were observed at different concentrations ranging from 10 to 50 µg/mL . Additionally, the synthesis of carbamate derivatives of 4-nitrophenyl chloroformate, a related compound, was performed at temperatures ranging from 10 to 40 °C These findings suggest that factors such as concentration and temperature can influence the action of ethyl (4-nitrophenyl)carbamate

Análisis Bioquímico

Biochemical Properties

p-Nitrophenylurethane plays a significant role in biochemical reactions, particularly in the study of enzyme kinetics. It is known to interact with enzymes such as alkaline phosphatase, which catalyzes the hydrolysis of p-Nitrophenylurethane to produce p-nitrophenol and carbon dioxide . This interaction is crucial for understanding the enzyme’s catalytic mechanism and substrate specificity. Additionally, p-Nitrophenylurethane can interact with proteins and other biomolecules, forming complexes that can be studied to elucidate their structural and functional properties.

Cellular Effects

p-Nitrophenylurethane has been shown to influence various cellular processes. It can affect cell signaling pathways by acting as a substrate for enzymes involved in signal transduction. For example, the hydrolysis of p-Nitrophenylurethane by alkaline phosphatase can lead to changes in intracellular pH, which in turn can affect gene expression and cellular metabolism . Studies have also indicated that p-Nitrophenylurethane can impact cell proliferation and differentiation, although the exact mechanisms remain to be fully elucidated.

Molecular Mechanism

The molecular mechanism of p-Nitrophenylurethane involves its interaction with specific enzymes and proteins. When p-Nitrophenylurethane is hydrolyzed by alkaline phosphatase, it binds to the enzyme’s active site, leading to the formation of a transition state complex. This complex undergoes a series of conformational changes, resulting in the cleavage of the urethane bond and the release of p-nitrophenol and carbon dioxide . This process is essential for understanding the enzyme’s catalytic efficiency and the factors that influence its activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of p-Nitrophenylurethane can change over time due to its stability and degradation. Studies have shown that p-Nitrophenylurethane is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its effectiveness . Long-term exposure to p-Nitrophenylurethane has been observed to cause alterations in cellular function, including changes in enzyme activity and gene expression.

Dosage Effects in Animal Models

The effects of p-Nitrophenylurethane vary with different dosages in animal models. At low doses, p-Nitrophenylurethane has been found to have minimal impact on cellular function, while higher doses can lead to significant changes in enzyme activity and cellular metabolism . Toxic or adverse effects have been observed at very high doses, including cellular damage and disruption of normal physiological processes. These findings highlight the importance of determining the appropriate dosage for experimental studies.

Metabolic Pathways

p-Nitrophenylurethane is involved in several metabolic pathways, primarily through its interaction with enzymes such as alkaline phosphatase. The hydrolysis of p-Nitrophenylurethane by this enzyme is a key step in its metabolism, leading to the production of p-nitrophenol and carbon dioxide . These metabolites can further participate in other biochemical reactions, affecting metabolic flux and metabolite levels within the cell.

Transport and Distribution

The transport and distribution of p-Nitrophenylurethane within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, p-Nitrophenylurethane can be transported to various cellular compartments, where it interacts with enzymes and other biomolecules . The localization and accumulation of p-Nitrophenylurethane can influence its activity and function, making it an important factor to consider in biochemical studies.

Subcellular Localization

p-Nitrophenylurethane is localized in specific subcellular compartments, where it exerts its effects on cellular function. Targeting signals and post-translational modifications can direct p-Nitrophenylurethane to particular organelles, such as the endoplasmic reticulum or mitochondria . The subcellular localization of p-Nitrophenylurethane is crucial for understanding its role in cellular processes and its interactions with other biomolecules.

Propiedades

IUPAC Name |

ethyl N-(4-nitrophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c1-2-15-9(12)10-7-3-5-8(6-4-7)11(13)14/h3-6H,2H2,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBPHMRSYBPXBIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20949083 | |

| Record name | Ethyl (4-nitrophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20949083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2621-73-0 | |

| Record name | p-Nitrophenylurethane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39652 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Nitrophenylurethane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34838 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Nitrophenylurethane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24697 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl (4-nitrophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20949083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of p-Nitrophenylurethane in Vitamin E research?

A1: p-Nitrophenylurethane serves as a crucial reagent in early Vitamin E research, particularly in characterizing and confirming the structure of α-Tocopherol. [, ] Researchers utilized its reaction with α-Tocopherol to form a crystalline derivative, the p-Nitrophenylurethane of α-Tocopherol, which exhibits a distinct melting point. This characteristic melting point served as evidence for the presence and purity of the isolated α-Tocopherol. []

Q2: Can you elaborate on the specific application of p-Nitrophenylurethane in confirming the structure of α-Tocopherol?

A2: Researchers, after isolating α-Tocopherol from wheat germ oil, reacted it with p-Nitrophenylurethane to yield a crystalline derivative. [] This derivative consistently exhibited a melting point of 120-131°C. [] The consistent melting point, alongside analytical data from both the p-Nitrophenylurethane derivative and the α-Tocopherol allophanate, provided strong evidence supporting the proposed chemical formula of C₂₉H₅₀O₂ for α-Tocopherol. []

Q3: Apart from α-Tocopherol, are there other applications of p-Nitrophenylurethane in chemical analysis?

A3: Yes, while the provided research focuses on Vitamin E, p-Nitrophenylurethane is a versatile reagent in organic chemistry. It's commonly employed to form urethane derivatives of alcohols. These derivatives often have distinct melting points, useful for identifying and characterizing various alcohols. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

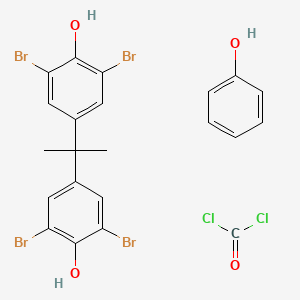

![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[(3-amino-3-oxopropyl)(2-hydroxyethyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, sodium salt (1:2)](/img/structure/B1581371.png)

![[Bis[6-[bis(phosphonomethyl)amino]hexyl]amino]methylphosphonic acid](/img/structure/B1581373.png)

![2-Naphthalenecarboxamide, 4-[[4-(aminocarbonyl)phenyl]azo]-3-hydroxy-N-(2-methoxyphenyl)-](/img/structure/B1581376.png)

![1,3-Naphthalenedisulfonic acid, 7-hydroxy-8-[[4-(phenylazo)phenyl]azo]-, compd. with N-cyclohexylcyclohexanamine](/img/structure/B1581381.png)